molecular formula C17H13ClN2O B13995815 N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide CAS No. 5443-83-4

N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide

Cat. No.: B13995815
CAS No.: 5443-83-4
M. Wt: 296.7 g/mol
InChI Key: MASYMQOLWBCLTA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry. The presence of the quinoline nucleus in this compound contributes to its significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide typically involves the reaction of 2-(4-chlorophenyl)quinoline-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-quinolin-3-yl-acetamide
  • 4-hydroxy-2-quinolones
  • Quinoline N-oxide derivatives

Uniqueness

N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

5443-83-4

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide

InChI

InChI=1S/C17H13ClN2O/c1-11(21)19-16-10-13-4-2-3-5-15(13)20-17(16)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,19,21)

InChI Key

MASYMQOLWBCLTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

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